molecular formula C8H10ClN5O2 B8325316 1-(6-Chloro-3-pyridylmethyl)-3-methyl2-nitroguanidine

1-(6-Chloro-3-pyridylmethyl)-3-methyl2-nitroguanidine

Cat. No. B8325316
M. Wt: 243.65 g/mol
InChI Key: SWHRDLPFZQFSLS-UHFFFAOYSA-N
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Patent
US06518433B1

Procedure details

A mixture of 4.0 g of 5-(2-chloropyrid-5-ylmethyl)-3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine and 20 ml of concentrated hydrochloric acid is stirred for 2 hours at 80° C. The reaction mixture is cooled to 5° C., adjusted to a pH of about 5 with concentrated caustic soda solution and filtered. The filtering residue is mixed with diethyl ether/ethyl acetate 1:1 and filtered again. The title compound is thus obtained.
Name
5-(2-chloropyrid-5-ylmethyl)-3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:9]2CO[CH2:12][N:11](C)[C:10]2=[N:16][N+:17]([O-:19])=[O:18])=[CH:4][N:3]=1.[OH-].[Na+]>Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:9][C:10]([NH:11][CH3:12])=[N:16][N+:17]([O-:19])=[O:18])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
5-(2-chloropyrid-5-ylmethyl)-3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
Quantity
4 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CN1C(N(COC1)C)=N[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred for 2 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtering residue is mixed with diethyl ether/ethyl acetate 1:1
FILTRATION
Type
FILTRATION
Details
filtered again

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)CNC(=N[N+](=O)[O-])NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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